2-Isopropoxy-5-methylphenylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Pharmacological Profiles
2-Isopropoxy-5-methylphenylamine hydrochloride shows potential in pharmacological studies. For instance, it acts as a 5-HT(2A) receptor antagonist in the novel compound R-96544. This compound inhibits platelet aggregation induced by serotonin in various animals and has shown effectiveness in in vitro and in vivo studies, indicating its potential in antiplatelet therapy (Ogawa et al., 2002).
Molecular Chemistry and Synthesis
The compound's role in molecular chemistry is significant. It has been used in the synthesis of large-membered nitrogenous ring compounds, demonstrating its utility in organic synthesis and potential in developing pharmaceuticals (Lu, 1956). Additionally, its analogues, like the sodium-sensitive drug receptor (-)-[3H]emopamil, suggest its utility in synthesizing Ca(2+)-antagonistic phenylalkylamines with therapeutic potential (Zech et al., 1991).
Biomedical Research
In biomedical research, derivatives of this compound have been explored for their potential in treating various health conditions. For instance, its analogues have been synthesized for aldose reductase inhibitory activity, indicating potential in treating complications related to diabetes (Igarashi et al., 2005).
Neuropharmacology
The compound is also relevant in neuropharmacology. It has been part of studies focusing on the neuroprotective effects of neuronal Ca(2+) channel blockers, suggesting its importance in understanding and potentially treating neurological disorders (Hicks et al., 2000).
Antiviral Research
In the context of antiviral research, isomers of this compound have been investigated for their anti-viral activity against SARS-Cov-2, highlighting its significance in current pandemic scenarios (Palsaniya et al., 2021).
Properties
IUPAC Name |
5-methyl-2-propan-2-yloxyaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7(2)12-10-5-4-8(3)6-9(10)11;/h4-7H,11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIMQZDAERALDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.